3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C6H7Br2N3O |
|---|---|
Molecular Weight |
296.95 g/mol |
IUPAC Name |
3,5-dibromo-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H7Br2N3O/c1-2-11-5(8)3(6(9)12)4(7)10-11/h2H2,1H3,(H2,9,12) |
InChI Key |
MJCDAWAAGKDRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazole Derivatives
1.1. Direct Bromination of Pyrazole
The initial step involves bromination of the pyrazole nucleus, typically at the 3 and 5 positions, to generate 3,5-dibromo-pyrazole intermediates. This process employs electrophilic aromatic substitution using bromine or bromine-based reagents under controlled conditions.
Reaction Conditions: Bromine in acetic acid or other polar solvents at room temperature or slightly elevated temperatures (around 25–50°C) facilitates selective substitution at the 3 and 5 positions due to their activation relative to other sites on the heterocycle.
Yield and Specificity: This method generally yields high purity dibrominated pyrazoles with yields exceeding 85%, as documented in patent US20180029999A1, where bromination was achieved with high regioselectivity.
1.2. Bromination Using N-Bromosuccinimide (NBS)
An alternative approach involves N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN), which allows for more controlled bromination, minimizing over-bromination or side reactions.
- Reaction Conditions: NBS in solvents such as carbon tetrachloride or acetonitrile at reflux temperatures (around 80°C) can selectively brominate the pyrazole ring at desired positions.
Functionalization to Carboxamide
2.1. Conversion to Carboxylic Acid Derivatives
The dibrominated pyrazole intermediates are then subjected to oxidation or carboxylation processes to introduce the carboxamide group at the 4-position.
Method: One common approach involves lithiation of the dibromopyrazole using n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C), followed by quenching with carbon dioxide to form the corresponding carboxylic acid.
Reaction Data: This lithiation-CO₂ quenching method yields the 4-carboxylic acid derivative efficiently, with yields often exceeding 80%.
The carboxylic acid is then converted into the corresponding amide through amidation reactions:
Reagents: Use of activating agents like thionyl chloride or oxalyl chloride to convert the acid to an acyl chloride, followed by reaction with ethylamine or ammonia to form the carboxamide.
Reaction Conditions: Typically, the acid chloride reacts with excess ethylamine at room temperature or slightly elevated temperatures (around 50°C) to afford the target compound with high purity.
Alternative Synthesis Routes
3.1. Multi-step Synthesis from Pyrazole Precursors
Some literature describes multi-step syntheses starting from pyrazole derivatives with pre-installed substituents, involving halogenation, followed by nucleophilic substitution and amidation.
- Example: Starting from 1-ethylpyrazole, selective bromination at the 3 and 5 positions can be achieved using bromine or NBS, followed by functionalization at the 4-position to introduce the carboxamide group via oxidation and amidation steps.
3.2. Use of Organometallic Reagents
The use of Grignard reagents or organolithium compounds, such as isopropylmagnesium chloride or n-butyllithium, facilitates the formation of key intermediates, enabling subsequent functional group transformations with high regioselectivity and yields.
Summary of Preparation Methods
Notes and Considerations
Selectivity Control: Bromination reactions require careful temperature and reagent control to prevent polybromination or substitution at undesired sites.
Purification: Post-reaction purification often involves recrystallization or chromatography to isolate high-purity intermediates and final products.
Safety: Handling brominating agents and organolithium reagents necessitates strict adherence to safety protocols due to their reactive nature.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce oxides or de-brominated pyrazoles .
Scientific Research Applications
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations :
- Carboxamide vs. Ester/Sulfonamide : The carboxamide group in the target compound supports hydrogen bonding, similar to sulfonamide in 4k and 5j , but with reduced acidity compared to sulfonamides, affecting solubility and binding .
- Alkyl/Aryl Substituents : The ethyl group at N1 provides moderate lipophilicity, whereas bulkier groups like cyclohexyl (5j ) or tert-butyl (e.g., 4a derivatives ) may hinder solubility but improve target selectivity.
Structural and Crystallographic Insights
While crystallographic data for 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide are unavailable, analogs such as the diethyl carboxylate derivative in adopt monoclinic crystal systems. The carboxamide group in the target compound is expected to influence hydrogen-bonding networks, contrasting with ester-based packing in .
Notes
Limitations : Direct experimental data (e.g., biological activity, crystallography) for this compound are absent in the provided evidence; comparisons rely on structural analogs.
Contradictions : Substituent effects may vary contextually; e.g., bromine’s electronegativity could improve binding in some targets but increase toxicity in others .
Software Consistency : Structural data for analogs were likely determined using SHELX-based refinement, ensuring methodological uniformity .
Biological Activity
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 251.94 g/mol. The compound features a pyrazole ring substituted at the 3 and 5 positions with bromine atoms and an ethyl group at the 1-position, alongside a carboxamide functional group at the 4-position.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The initial step often includes bromination of a suitable precursor to introduce bromine at the 3 and 5 positions of the pyrazole ring.
- Formation of Carboxamide : The carboxamide group is introduced through the reaction of the corresponding acid chloride or by direct amidation using ammonia or amines.
Antimicrobial Activity
Research indicates that compounds within the pyrazole class, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, derivatives of pyrazole have demonstrated activity against Mycobacterium tuberculosis, highlighting their potential in treating multidrug-resistant infections .
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for anti-inflammatory effects. Studies have reported that certain pyrazole derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, some derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of pyrazole derivatives. Research has indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including modulation of signaling pathways related to cell growth and survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives:
The biological activity of this compound is believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could bind to receptors that play a role in cell signaling pathways, altering cellular responses.
Q & A
Q. What are the key steps and optimal conditions for synthesizing 3,5-dibromo-1-ethyl-1H-pyrazole-4-carboxamide?
The synthesis involves two main steps: (1) bromination of the pyrazole core at positions 3 and 5, and (2) introduction of the ethyl and carboxamide groups. Critical parameters include:
- Temperature : Maintain 40–60°C during bromination to prevent over-substitution or side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity.
- Reagent stoichiometry : Use a 2:1 molar ratio of brominating agent (e.g., NBS or Br₂) to pyrazole precursor to ensure di-substitution . Yield optimization can be achieved via Design of Experiments (DOE) to test variables like pH, reaction time, and catalyst loading .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- FT-IR : Confirm the presence of the carboxamide group via N–H stretching (3300–3200 cm⁻¹) and C=O absorption (~1650 cm⁻¹).
- NMR : Use - and -NMR to verify substitution patterns (e.g., ethyl group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for CH₂).
- X-ray crystallography : Resolve crystal structure to validate regioselectivity and steric effects of bromine atoms .
- Mass spectrometry : Confirm molecular weight (268.89 g/mol) via ESI or MALDI-TOF .
Advanced Research Questions
Q. How can computational methods guide the design of reactions involving this compound?
- Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways, transition states, and regioselectivity. For example, bromination sites can be modeled to assess electronic effects (e.g., charge distribution on the pyrazole ring) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .
Q. How can contradictory bioactivity data for pyrazole derivatives be systematically addressed?
Contradictions often arise from:
- Substituent effects : Bromine’s electron-withdrawing nature may alter binding affinity compared to non-halogenated analogs.
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Data validation : Use response surface methodology (RSM) to model dose-response relationships and identify outliers .
Q. What strategies improve regioselectivity in further functionalization of this compound?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the carboxamide to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions.
- Catalytic systems : Pd(OAc)₂ with XPhos ligand enhances selectivity for C–H activation at the 4-position .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamic stability .
Methodological Tables
Q. Table 1. Reaction Optimization via Full Factorial Design
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 40 | 60 | 50 |
| Bromine Equiv. | 1.8 | 2.2 | 2.0 |
| Reaction Time (h) | 4 | 8 | 6 |
| Yield increased from 62% to 78% after DOE analysis . |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data Points | Interpretation |
|---|---|---|
| -NMR | δ 1.3 (t, 3H), δ 4.0 (q, 2H) | Ethyl group |
| -NMR | δ 165.2 (C=O) | Carboxamide |
| HRMS | m/z 268.89 [M+H]⁺ | Molecular ion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
